molecular formula C16H16N2O4S B5817574 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B5817574
M. Wt: 332.4 g/mol
InChI Key: BXSIZDIZZBPFDQ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound that features a benzylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-nitroaniline and benzylthiol.

    Formation of Intermediate: The 2-methoxy-5-nitroaniline undergoes acylation with chloroacetyl chloride to form 2-chloro-N-(2-methoxy-5-nitrophenyl)acetamide.

    Thioether Formation: The intermediate is then reacted with benzylthiol under basic conditions to yield the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(benzylthio)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its nitro and thioether functionalities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives can be studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is not well-documented. its potential biological activities could be attributed to the interaction of its functional groups with specific molecular targets. For instance, the nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the thioether group could modulate enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(methylthio)-N-(2-methoxy-5-nitrophenyl)acetamide: Has a methylthio group instead of a benzylthio group, which could affect its steric and electronic properties.

Uniqueness

2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both benzylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(18(20)21)9-14(15)17-16(19)11-23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIZDIZZBPFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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